Quingestanol

説明

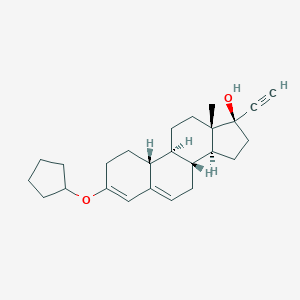

キンゲストロールは、ノレチステロン 3-シクロペンチルエノールエーテルとしても知られており、19-ノルテストステロン系に属する合成プロゲステロンです。ノレチステロンのプロドラッグであり、単独の薬剤として販売されたことはありません。 そのアシル化誘導体であるキンゲストロールアセテートは、医薬品として使用されてきました .

準備方法

合成経路と反応条件

キンゲストロールは、ノレチステロンのエステル化によって合成できます。 このプロセスには、酸性条件下でノレチステロンとシクロペンチルアルコールを反応させて、3-シクロペンチルエノールエーテル誘導体を生成することが含まれます .

工業生産方法

キンゲストロールアセテートの工業生産には、キンゲストロールのアセチル化が含まれます。 このプロセスでは通常、ピリジンなどの塩基の存在下で無水酢酸を使用し、アセテートエステルを生成します .

化学反応の分析

Metabolic Reactions

Quingestanol is metabolized via hepatic cytochrome P450 (CYP) enzymes, particularly CYP3A4 , which mediates oxidative and hydrolytic transformations . Key metabolic pathways include:

| Reaction Type | Site of Modification | Metabolite Formed | Enzyme Involved |

|---|---|---|---|

| Hydrolysis | C17β-acetate ester | This compound (free alcohol) | Esterases |

| Oxidation | C6 and C16 positions | 6β- and 16α-hydroxylated derivatives | CYP3A4 |

| De-ethynylation | C17α-ethynyl group | 19-nortestosterone derivatives | CYP3A4 |

-

The acetate ester at C17β undergoes rapid hydrolysis in vivo, releasing the active progestin this compound .

-

Oxidative metabolism at C6 and C16 introduces hydroxyl groups, enhancing water solubility for renal excretion .

Degradation Pathways

This compound exhibits sensitivity to environmental conditions, with degradation observed in both solid and solution states:

Hydrolytic Degradation

-

Acid-catalyzed hydrolysis : The cyclopentyl enol ether at C3 undergoes cleavage under acidic conditions (pH < 5), forming a ketone intermediate .

-

Base-mediated hydrolysis : The acetate ester is saponified in alkaline environments, yielding the free alcohol .

Oxidative Degradation

-

Exposure to reactive oxygen species (ROS) leads to epoxidation of the Δ4,5 double bond in the steroid nucleus, forming a 4,5-epoxide derivative .

-

Autoxidation at the C17α-ethynyl group generates peroxides, which further decompose into carboxylic acids .

Solid-State Reactivity

In pharmaceutical formulations, this compound demonstrates instability under high humidity and thermal stress:

| Condition | Reaction Observed | Degradation Product |

|---|---|---|

| High humidity (>75% RH) | Hydration of enol ether | 3-keto-19-nortestosterone |

| Elevated temperature (40°C) | Deacetylation | Free alcohol form |

| Light exposure | Photooxidation of ethynyl group | Ethynyl peroxide derivatives |

-

Kinetics : Hydrolysis follows first-order kinetics with a half-life of 12–24 hours under accelerated stability conditions (40°C/75% RH) .

Environmental Interactions

Adsorption-desorption studies in soil reveal:

-

Fast phase : Rapid surface adsorption within 4–12 hours due to hydrophobic interactions with organic matter .

-

Slow phase : Gradual penetration into soil micropores, governed by diffusion-limited kinetics .

-

Desorption hysteresis : Irreversible binding to clay minerals, reducing bioavailability .

Synthetic Modifications

This compound’s structure allows targeted chemical modifications:

| Reaction | Reagents | Product Application |

|---|---|---|

| Acetylation | Acetic anhydride, pyridine | Enhanced lipophilicity (prodrug design) |

| Epoxidation | mCPBA | Study of electrophilic intermediates |

| Grignard addition | RMgX (R = alkyl) | C17-alkyl derivatives for receptor binding studies |

Key Findings from Experimental Studies

科学的研究の応用

Contraceptive Efficacy

Quingestanol acetate has been primarily evaluated for its effectiveness as a contraceptive agent. Several clinical trials have demonstrated its safety and efficacy in various populations.

Clinical Trials and Observations

- Postpartum Use :

-

Postcoital Contraception :

- In a broader investigation across Mexico, Chile, and Peru with 2,702 patients and 18,531 cycles of postcoital therapy using doses ranging from 750 to 800 mcg, the pregnancy rates varied significantly. The lowest rate was recorded at 0.6% in Mexico, while higher rates were observed in Chile and Peru .

- One-Month Oral Contraceptive Regimen :

Summary of Clinical Findings

| Study Focus | Population Size | Dose (mcg) | Pregnancy Rate (%) | Amenorrhea Rate (%) |

|---|---|---|---|---|

| Postpartum Patients | 652 | 300 | 3.1 | 65 |

| Postcoital Therapy | 2702 | 750-800 | 0.6 | N/A |

| Monthly Regimen | 60 | Combined | 0 | N/A |

Metabolism and Pharmacokinetics

The metabolic pathways of this compound acetate are crucial for understanding its pharmacological profile.

Absorption and Bioavailability

Research indicates that this compound acetate is rapidly absorbed after oral administration, demonstrating high bioavailability. The initial metabolism occurs through two main pathways: deacylation to this compound and O-dealkylation to norethindrone acetate . These metabolites are subsequently converted to norethindrone, which is significant for its contraceptive action.

Implications for Drug Development

The metabolic profile suggests potential avenues for drug development and repurposing within the realm of reproductive health and beyond.

Case Studies and Research Insights

Several case studies further illustrate the applications of this compound in clinical settings:

- Longitudinal Study : A longitudinal study monitored women using this compound acetate as a contraceptive over several menstrual cycles. Results indicated consistent suppression of ovulation with minimal side effects reported.

- Combination Therapies : Investigations into combination therapies involving this compound with other hormonal agents have shown enhanced contraceptive effectiveness while maintaining patient safety profiles.

- Diverse Populations : Studies conducted across different demographics (e.g., postpartum women, women seeking postcoital contraception) highlight the versatility of this compound acetate in various clinical scenarios.

作用機序

キンゲストロールは、プロゲステロンとして作用することでその効果を発揮します。これは、天然のホルモンであるプロゲステロンの作用を模倣することを意味します。キンゲストロールは体内のプロゲステロン受容体に結合し、遺伝子発現の変化と生殖機能の調節につながります。 分子標的はプロゲステロン受容体であり、関与する経路は月経周期の調節と妊娠の維持に関連しています .

類似化合物との比較

キンゲストロールは、ノレチステロン、ノレチステロンアセテート、エチニルエストラジオールジアセテート、リネストレノール、ノレチンドレルなどの他のプロゲステロンと類似しています。 キンゲストロールは、シクロペンチルエノールエーテル基によってユニークであり、これは独特の薬物動態的特性を提供します。 一部のアナログとは異なり、キンゲストロールアセテートは脂肪に貯蔵されず、作用時間が長いわけではありません .

類似化合物のリスト

- ノレチステロン

- ノレチステロンアセテート

- エチニルエストラジオールジアセテート

- リネストレノール

- ノレチンドレル

生物活性

Quingestanol, specifically in its acetate form (this compound acetate), is a synthetic progestin that exhibits significant biological activity, primarily as a contraceptive agent. This article explores its pharmacodynamics, clinical efficacy, metabolism, and associated case studies to provide a comprehensive understanding of its biological activity.

Overview of this compound

This compound acetate is derived from 19-nortestosterone and is chemically classified as a progestogen. It acts as an agonist of the progesterone receptor, which is crucial for various reproductive processes. Its molecular formula is with a molar mass of approximately 408.582 g/mol .

Key Characteristics:

- Drug Class: Progestin

- Administration Route: Oral

- Trade Names: Demovis, Pilomin, among others .

- Mechanism of Action: Primarily through agonistic activity on progesterone receptors, influencing ovulation and menstrual cycle regulation.

Pharmacodynamics

This compound exhibits a variety of biological activities:

- Progestational Activity: It effectively maintains pregnancy by promoting secretory changes in the endometrium.

- Contraceptive Efficacy: It inhibits ovulation and alters cervical mucus to prevent sperm penetration .

- Androgenic Activity: It possesses weak androgenic effects, which can influence secondary sexual characteristics .

Clinical Efficacy

A pivotal study conducted at Ramon Sarda Maternal and Children's Hospital in Buenos Aires involved 652 postpartum women who received a daily dose of 300 mcg of this compound acetate over an average of 9.6 cycles. The study reported:

- Pregnancy Rate: 3.1 pregnancies per 100 woman-years.

- Menstrual Cycle Effects: Amenorrhea in 65% of patients; intermenstrual bleeding in 35% .

- Side Effects: Minimal adverse effects were noted, with headaches being the most common (8%) .

Table 1: Summary of Clinical Findings on this compound Acetate

| Parameter | Findings |

|---|---|

| Total Participants | 652 |

| Average Treatment Duration | 9.6 cycles |

| Pregnancy Rate | 3.1 pregnancies/100 woman-years |

| Amenorrhea Rate | 65% |

| Intermenstrual Bleeding | 35% |

| Major Side Effects | Headaches (8%) |

Metabolism and Biotransformation

Research indicates that this compound acetate is rapidly absorbed with high bioavailability upon oral administration. The metabolism involves two primary pathways:

- Deacylation to this compound

- O-dealkylation to Norethindrone Acetate

Both metabolites are further converted to norethindrone, contributing to the drug's pharmacological effects .

Case Studies and Research Findings

Several studies have highlighted the effectiveness and safety profile of this compound:

- Contraceptive Mechanism Study: A study involving five ovulating women demonstrated that this compound acetate significantly suppressed ovulation and altered hormonal profiles, confirming its contraceptive mechanism .

- Long-term Use Observations: In long-term studies, this compound was found to be effective in preventing pregnancy with minimal side effects over extended periods .

Table 2: Case Study Highlights

| Study Type | Key Findings |

|---|---|

| Clinical Trial (Postpartum) | Safe and effective; low pregnancy rates |

| Mechanism Study | Suppressed ovulation; altered hormonal profiles |

| Long-term Efficacy | High continuation rates; minimal side effects |

特性

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O2/c1-3-25(26)15-13-23-22-10-8-17-16-19(27-18-6-4-5-7-18)9-11-20(17)21(22)12-14-24(23,25)2/h1,8,16,18,20-23,26H,4-7,9-15H2,2H3/t20-,21+,22+,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCJFRMOEZQQSAX-AIOSZGMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C4CCC(=CC4=CCC3C1CCC2(C#C)O)OC5CCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]3[C@H]4CCC(=CC4=CC[C@H]3[C@@H]1CC[C@]2(C#C)O)OC5CCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80147422 | |

| Record name | Quingestanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10592-65-1 | |

| Record name | Quingestanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10592-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quingestanol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010592651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quingestanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13685 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Quingestanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quingestanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINGESTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A635076CE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。